N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide
CAS No.: 301314-57-8
Cat. No.: VC4458304
Molecular Formula: C17H16N4O5S
Molecular Weight: 388.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301314-57-8 |
|---|---|
| Molecular Formula | C17H16N4O5S |
| Molecular Weight | 388.4 |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-7-4-3-5-8-13)18-27(25,26)15-10-6-9-14(11-15)21(23)24/h3-11,18H,1-2H3 |
| Standard InChI Key | JBFWEZSOVJMTCW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the class of N-substituted antipyrine sulfonamides, characterized by a pyrazolone core fused with a sulfonamide group. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituents:
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1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl: A pyrazolone ring with methyl groups at positions 1 and 5, a phenyl group at position 2, and a ketone at position 3.
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3-Nitrobenzenesulfonamide: A benzenesulfonamide group with a nitro substituent at the meta position.
The molecular formula is inferred as C₁₈H₁₇N₄O₅S, with a molecular weight of approximately 407.4 g/mol based on analogs such as N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide (403.5 g/mol) and N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dimethylbenzenesulfonamide (371.5 g/mol). The nitro group introduces strong electron-withdrawing effects, likely influencing reactivity and intermolecular interactions.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous methods for antipyrine sulfonamides provide a template. A plausible synthesis involves:
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Formation of the pyrazolone core: Condensation of phenylhydrazine with ethyl acetoacetate to yield antipyrine (2,3-dimethyl-1-phenyl-5-pyrazolone) .
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Sulfonylation: Reaction of the pyrazolone’s amine group with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Key reaction:
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Expected peaks include:
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Nuclear Magnetic Resonance (NMR):
Physicochemical Properties
Solubility and Stability
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Solubility: Likely low water solubility due to the hydrophobic phenyl and nitro groups. Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide).
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, given the sulfonamide and nitro groups’ reactivity .
Crystallography
While no crystal structure exists for this compound, related antipyrine derivatives exhibit planar pyrazolone rings and hydrogen-bonded sulfonamide groups. For example, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide forms a hemihydrate with intermolecular N–H···O hydrogen bonds .
Biological Activities and Applications
Toxicity Considerations
Nitroaromatic compounds often exhibit cytotoxicity due to reactive oxygen species generation. Structure-activity relationship (SAR) studies would be essential to optimize therapeutic indices .
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